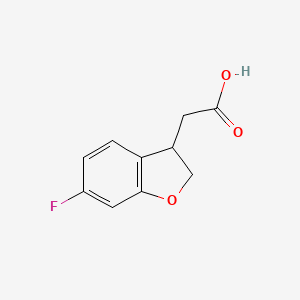

2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid

Beschreibung

2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid is a fluorinated benzofuran derivative characterized by a dihydrobenzofuran core with a fluorine atom at the 6th position and an acetic acid moiety at the 3rd position (Fig. 1). This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzofuran derivatives, including antimicrobial, antitumor, and anti-inflammatory activities .

Eigenschaften

Molekularformel |

C10H9FO3 |

|---|---|

Molekulargewicht |

196.17 g/mol |

IUPAC-Name |

2-(6-fluoro-2,3-dihydro-1-benzofuran-3-yl)acetic acid |

InChI |

InChI=1S/C10H9FO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6H,3,5H2,(H,12,13) |

InChI-Schlüssel |

LBSQNKLJOUDFOS-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C2=C(O1)C=C(C=C2)F)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(6-Fluor-2,3-dihydrobenzofuran-3-yl)essigsäure umfasst typischerweise die folgenden Schritte:

Bildung des Benzofuranrings: Der Benzofuranring kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer synthetisiert werden.

Einführung der Fluor-Gruppe: Die Fluor-Gruppe wird durch elektrophile Fluorierungsreaktionen unter Verwendung von Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid eingeführt.

Anlagerung der Essigsäureeinheit: Die Essigsäureeinheit wird durch Carboxylierungsreaktionen eingeführt, wobei häufig Kohlendioxid als Kohlenstoffquelle verwendet wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(6-Fluor-2,3-dihydrobenzofuran-3-yl)essigsäure kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst typischerweise die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(6-Fluor-2,3-dihydrobenzofuran-3-yl)essigsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Fluor-Gruppe durch andere Substituenten ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(6-Fluor-2,3-dihydrobenzofuran-3-yl)essigsäure umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind noch nicht vollständig geklärt, aber Studien deuten darauf hin, dass es zelluläre Prozesse wie Apoptose und Zellproliferation beeinflussen kann.

Wirkmechanismus

The mechanism of action of 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Dihydrobenzofuran core : A partially saturated furan ring improves metabolic stability compared to fully aromatic analogues.

- Fluorine at C6 : Enhances lipophilicity and may improve blood-brain barrier penetration.

- Acetic acid group : Provides a carboxylic acid functional group for salt formation or hydrogen bonding interactions.

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their substituent effects:

Substituent Impact Analysis :

- Fluoro vs. Hydroxy : Fluorine’s electronegativity increases the acetic acid group’s acidity (pKa ~3.5–4.0) compared to the hydroxy analogue (pKa ~4.5–5.0), affecting ionization and binding to biological targets .

- Methoxy Group : Introduces steric hindrance and reduces solubility in aqueous media, which may limit bioavailability .

- Methylsulfanyl : Enhances lipophilicity and may confer unique binding modes in enzyme inhibition .

Physicochemical Properties

| Property | 6-Fluoro Derivative | 6-Hydroxy Derivative | 6-Methoxy Derivative |

|---|---|---|---|

| Molecular Weight | ~210.18 (C₁₀H₉FO₄) | 194.18 (C₁₀H₁₀O₄) | 206.19 (C₁₁H₁₀O₄) |

| Melting Point | Not reported | 137–139°C (R-enantiomer) | Not reported |

| Solubility | Moderate in polar solvents | High in polar solvents | Low in water |

| Stability | Enhanced metabolic stability | Prone to oxidation | Stable under acidic conditions |

Notes:

Biologische Aktivität

2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid is a fluorinated benzofuran derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a fluorine atom at the 6-position and an acetic acid moiety, enhances its lipophilicity and may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

- Chemical Formula : C₁₀H₉FO₃

- Molecular Weight : 196.18 g/mol

- CAS Number : 1550937-08-0

- Structural Features : The compound features a benzofuran moiety with a fluorine substitution, which is known to modify the pharmacological profile of similar compounds.

Biological Activity Overview

Research indicates that 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid exhibits several biological activities, including:

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. Its structural similarity to other known anti-inflammatory compounds suggests potential mechanisms of action through inhibition of pro-inflammatory cytokines.

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by interacting with specific viral enzymes or receptors. The fluorine substitution is hypothesized to enhance binding affinity to these biological targets.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer progression. This activity could be attributed to its ability to modulate pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits cytokine production and reduces inflammation in animal models. | |

| Antiviral | Shows potential antiviral effects against specific viruses in vitro. | |

| Enzyme Inhibition | Inhibits enzymes linked to cancer progression; further studies needed. |

Case Study: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when administered at varying doses compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.

Case Study: Antiviral Potential

In vitro studies assessed the antiviral activity of the compound against influenza virus strains. Results showed that treatment with 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid led to a decrease in viral titers, indicating its potential as an antiviral agent. Further mechanistic studies are required to elucidate the specific interactions involved.

The exact mechanism through which 2-(6-Fluoro-2,3-dihydrobenzofuran-3-yl)acetic acid exerts its biological effects remains under investigation. However, it is believed that the fluorinated structure enhances its ability to interact with biological macromolecules, such as proteins and nucleic acids, thereby influencing various signaling pathways associated with inflammation and viral replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.